molecular formula C13H13ClN2O2 B567244 4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-30-5

4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B567244
CAS No.: 1242260-30-5
M. Wt: 264.709
InChI Key: UEIPXPWEYDQNCA-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions, followed by chlorination and amination steps . The reaction conditions often require the use of catalysts such as zinc triflate under microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to minimize environmental impact. The process may also involve the use of recyclable catalysts and solvent-free conditions to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure high yields and selectivity .

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, disrupting essential biological pathways and leading to therapeutic effects. The compound’s structure allows it to bind to specific sites on the target molecules, blocking their activity and preventing disease progression .

Comparison with Similar Compounds

4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives such as chloroquine and mefloquine. While all these compounds share a quinoline core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties . Similar compounds include:

This compound stands out due to its unique combination of substituents, making it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1242260-30-5

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.709

IUPAC Name

ethyl 4-amino-5-chloro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

UEIPXPWEYDQNCA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Cl)N

Synonyms

4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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